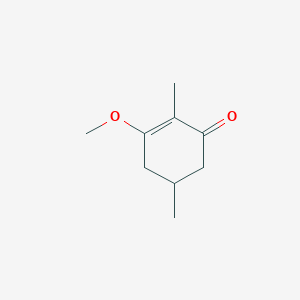
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,5-dimethylcyclohex-2-enone (MMDC), is a cyclic ketone with a molecular formula C10H16O2. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, MMDC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In
作用机制
The mechanism of action of MMDC is not fully understood, but it is believed to act through multiple pathways. MMDC has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes. MMDC has also been found to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MMDC has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. MMDC has also been found to decrease the levels of pro-inflammatory cytokines and to inhibit the activity of various enzymes involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One of the advantages of using MMDC in lab experiments is its high purity and stability. MMDC can be synthesized with high yield and high purity, which makes it suitable for various applications. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using MMDC is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of MMDC is not fully understood, which makes it challenging to optimize its use in various applications.
未来方向
There are several future directions for the research on MMDC. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. MMDC has been found to have neuroprotective effects, and further studies can be conducted to determine its efficacy in the treatment of Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a natural preservative in the food and cosmetic industry. MMDC has been shown to exhibit antimicrobial activity, and further studies can be conducted to determine its efficacy as a natural preservative. Furthermore, MMDC can be used as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and material science.
合成方法
MMDC can be synthesized through the condensation reaction of 3-methoxy-2,5-dimethylphenol with acetone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form MMDC. This method has been optimized to yield high purity and high yield of MMDC.
科学研究应用
MMDC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. MMDC has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, MMDC has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
111470-50-9 |
|---|---|
产品名称 |
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
3-methoxy-2,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-8(10)7(2)9(5-6)11-3/h6H,4-5H2,1-3H3 |
InChI 键 |
IOWHUEQOALPGGZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=C(C(=O)C1)C)OC |
规范 SMILES |
CC1CC(=C(C(=O)C1)C)OC |
同义词 |
2-Cyclohexen-1-one,3-methoxy-2,5-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
